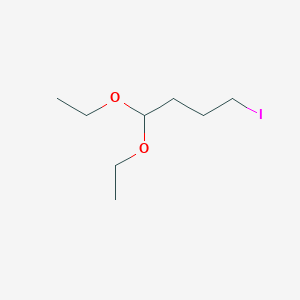

1,1-Diethoxy-4-iodobutane

説明

特性

IUPAC Name |

1,1-diethoxy-4-iodobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17IO2/c1-3-10-8(11-4-2)6-5-7-9/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SICAGLWXWIDTFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCCI)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901312596 | |

| Record name | 1,1-Diethoxy-4-iodobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901312596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365964-16-4 | |

| Record name | 1,1-Diethoxy-4-iodobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365964-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Diethoxy-4-iodobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901312596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Bifunctionalized Precursors in Modern Synthetic Chemistry

The presence of two functional groups in a single building block facilitates the introduction of molecular diversity from a common intermediate. byu.edu By choosing different reagents to react with each functional group, a wide array of derivatives can be synthesized from a single starting material. This approach is particularly powerful in fields such as medicinal chemistry and materials science, where the generation of libraries of related compounds is crucial for identifying molecules with desired biological activities or physical properties. nih.govacs.org The evolution of synthetic strategies has increasingly relied on the development of novel bifunctional building blocks to access complex natural products and other target molecules with greater precision and efficiency. nih.gov

The Role of Halogenated Acetals As Versatile Building Blocks

Halogenated acetals are a specific class of bifunctional compounds that feature both a halogen atom and an acetal (B89532) functional group. researchgate.net The acetal group serves as a protected form of an aldehyde, stable under neutral or basic conditions but readily hydrolyzed to the corresponding carbonyl compound under acidic conditions. nist.gov The halogen, typically chlorine, bromine, or iodine, provides a site for nucleophilic substitution or the formation of organometallic reagents. researchgate.net

This orthogonal reactivity makes halogenated acetals exceptionally versatile building blocks in organic synthesis. researchgate.net For instance, the halogen can be displaced by a nucleophile or used to form a Grignard or organolithium reagent, which can then participate in carbon-carbon bond-forming reactions. Subsequently, the acetal can be deprotected to reveal the aldehyde, which can then undergo a host of further transformations such as oxidation, reduction, or addition reactions. This sequential reactivity allows for the construction of complex carbon skeletons in a controlled manner. The development of radical cyclizations of haloacetals has further expanded their utility, providing efficient methods for the synthesis of various heterocyclic structures. thieme-connect.de

Historical Context and Evolution of Research on 4 Halo 1,1 Diethoxyalkanes

Direct Synthetic Routes to this compound

Direct synthetic routes to this compound typically involve the sequential or sometimes concerted formation of the diethoxy and iodo functionalities on a four-carbon chain. These methods are often characterized by their straightforward nature, relying on well-established chemical transformations.

Transformation from Precursor Halogenated Butanes

A common and effective strategy for synthesizing this compound begins with a precursor that already contains a halogen atom on the butane (B89635) chain. Typically, a more readily available halogen, such as chlorine or bromine, is displaced by iodide in a subsequent step.

One such precursor is 4-chlorobutanal (B1267710) diethyl acetal (B89532). asianpubs.orgchemicalbook.com This compound can be synthesized from starting materials like the sodium salt of 4-chloro-1-hydroxybutane sulphonic acid. asianpubs.org The process involves reacting the sodium salt with ethanol (B145695) in the presence of an acid catalyst. asianpubs.orgresearchgate.net

The crucial step in converting these halogenated precursors to the final iodo compound is the Finkelstein reaction . iitk.ac.inbyjus.comwikipedia.org This classic nucleophilic substitution (SN2) reaction involves treating an alkyl chloride or bromide with a solution of sodium iodide (NaI) in a suitable solvent, typically acetone. iitk.ac.inbyjus.comwikipedia.org The reaction is driven to completion by the precipitation of the less soluble sodium chloride or sodium bromide in acetone. wikipedia.org

The general transformation can be represented as: Cl-CH₂CH₂CH₂CH(OCH₂CH₃)₂ + NaI → I-CH₂CH₂CH₂CH(OCH₂CH₃)₂ + NaCl

This method is highly effective for primary halides, such as the 4-halo-1,1-diethoxybutane series. wikipedia.org

Table 1: Finkelstein Reaction Conditions for Alkyl Halide Transformation

| Starting Material | Reagent | Solvent | Key Feature |

| 1-Chlorobutane | Sodium Iodide (NaI) | Acetone | Precipitation of NaCl drives equilibrium. wikipedia.org |

| 1-Bromobutane | Sodium Iodide (NaI) | Acetone | Precipitation of NaBr drives equilibrium. iitk.ac.in |

| Alkyl Chloride/Bromide | Sodium Iodide (NaI) | Dimethylformamide (DMF) | Alternative polar aprotic solvent. iitk.ac.in |

Acetalization Reactions in the Formation of the 1,1-Diethoxy Moiety

The formation of the 1,1-diethoxy group, an acetal, is a cornerstone of these synthetic routes. This functional group serves to protect an aldehyde, in this case, the butanal moiety, from undesired reactions in subsequent steps. Acetalization is typically achieved by reacting an aldehyde with an excess of ethanol in the presence of an acid catalyst.

For instance, 4-chlorobutyraldehyde can be converted to 4-chlorobutanal diethyl acetal by reacting it with ethanol. quickcompany.in To drive the equilibrium towards the product, a dehydrating agent or a method to remove water is often employed. Triethyl orthoformate is frequently used for this purpose as it reacts with the water formed during the reaction to produce more ethanol and ethyl formate. quickcompany.ingoogle.com

A variety of starting materials can be used to generate the required 4-halobutanal for acetalization. For example, 4-chlorobutanol can be oxidized to 4-chlorobutanal, which is then immediately acetalized. Another approach involves the ring-opening of tetrahydrofuran (B95107) (THF) with hydrochloric acid gas to produce 4-chlorobutanol. mdma.ch

Table 2: Acetalization Methods for 4-Halobutanal Derivatives

| Aldehyde Precursor | Reagents | Catalyst/Conditions | Yield | Reference |

| 4-Chlorobutyraldehyde | Ethanol, Triethyl Orthoformate | Tetrabutylammonium (B224687) Bromide | High | quickcompany.in |

| 4-Chloro-1-acetoxy-1-butene | 95% Ethanol, Triethyl Orthoformate | Amberlyst 15, reflux | 65% | google.com |

| 4-Chloro-1-hydroxybutane sulphonic acid sodium salt | Ethanol, Methylene Dichloride | Conc. Sulphuric Acid | 87% (of dimethyl acetal) | asianpubs.org |

Halogenation Strategies for Incorporating the Iodide Functionality

The introduction of the iodide is a critical step. Beyond the Finkelstein reaction discussed previously, other strategies can be considered, though they are often less direct for this specific target molecule.

Direct iodination of a C-H bond in 1,1-diethoxybutane is challenging and generally not a preferred method due to issues with selectivity and reactivity. However, methods for the iodination of alkanes and ethers exist, often involving radical pathways or strong iodinating agents. researchgate.net

A different approach involves starting with a molecule that can be converted into the iodo-functionalized backbone. For example, the cleavage of tetrahydrofuran with aluminum iodide has been reported to yield a mixture of 4-iodobutanol and 1,4-diiodobutane. mdma.ch The 4-iodobutanol could then be oxidized to 4-iodobutanal (B1206920) and subsequently acetalized to form the target compound.

Catalytic Approaches in the Synthesis of this compound

Catalysis offers powerful tools for enhancing the efficiency, selectivity, and sustainability of chemical syntheses. Both metal-based and acid-catalyzed methods are relevant to the preparation of this compound.

Metal-Catalyzed Coupling Reactions in Synthesis

While direct metal-catalyzed synthesis of this compound is not widely documented, the principles of metal-catalyzed cross-coupling reactions are applicable to analogous structures. For instance, nickel and copper catalysts are used in "aromatic Finkelstein reactions" to convert aryl chlorides or bromides to aryl iodides, a transformation that is difficult under classical conditions. wikipedia.org While this applies to aromatic systems, it highlights the potential for metal catalysis in C-I bond formation.

Furthermore, metal catalysts, including those based on nickel, iridium, and copper, are instrumental in the direct functionalization of C(sp³)–H bonds. rsc.orgprinceton.eduorganic-chemistry.org In principle, a catalytic system could be envisioned to directly iodinate the terminal methyl group of 1,1-diethoxypropane, or more challengingly, the C4-position of 1,1-diethoxybutane, though achieving such regioselectivity would be a significant hurdle. Similarly, metal-catalyzed cleavage of ether C-O bonds could offer alternative synthetic disconnections. rsc.org

Acid-Catalyzed Acetal Formation

As mentioned in section 2.1.2, the formation of the acetal is almost universally an acid-catalyzed process. Both Brønsted and Lewis acids can be employed.

Brønsted acids , such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, are commonly used in homogeneous catalysis. frontiersin.org A significant advancement in this area is the use of solid acid catalysts, which simplify product purification and catalyst recycling. Amberlyst 15, a sulfonic acid ion-exchange resin, has proven to be an effective heterogeneous catalyst for the formation of 4-chlorobutanal diethyl acetal. google.com The use of such catalysts is beneficial from an environmental and process standpoint. google.comfrontiersin.org

Lewis acids , such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·Et₂O), can also catalyze acetalization. google.com They function by activating the aldehyde carbonyl group towards nucleophilic attack by ethanol. Recent research has also highlighted the use of various metal-containing heterogeneous Lewis acids, such as those based on zirconia or tin, for efficient acetalization reactions. rsc.org Chiral phosphoric acids have also emerged as powerful catalysts for achieving regioselective acetalizations, particularly in complex molecules like carbohydrates. chemrxiv.orgchemrxiv.org

The general mechanism for acid-catalyzed acetal formation involves the protonation of the aldehyde carbonyl, followed by nucleophilic attack of an ethanol molecule to form a hemiacetal. Subsequent protonation of the hydroxyl group and elimination of water generates a resonance-stabilized carbocation, which is then attacked by a second ethanol molecule. Deprotonation yields the final acetal product.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficient synthesis of 4-haloacetals, such as this compound, is highly dependent on the careful optimization of reaction parameters. Key factors that are manipulated to enhance product yield and selectivity include temperature, catalyst choice and concentration, reactant molar ratios, and reaction time.

For the synthesis of the closely related analog, 4-chlorobutyraldehyde diethyl acetal, precise temperature control has been identified as a critical factor. quickcompany.in Maintaining the reaction temperature between 30-32°C is essential to minimize the formation of impurities. quickcompany.in Exceeding this temperature range can lead to a decrease in the purity of the final product. quickcompany.in The purification of the product via distillation also requires careful temperature management, with optimal collection occurring at a vapor temperature of 65–70°C under 16 mm pressure. nih.gov

The choice and amount of reagents also play a significant role. In the acetalization of 4-chlorobutyraldehyde with triethyl orthoformate, using a molar ratio of 1 to 2 moles of the orthoformate per mole of the aldehyde is preferred. quickcompany.in While many acetalization reactions are acid-catalyzed, a process utilizing a quaternary ammonium (B1175870) halide, such as tetrabutylammonium bromide, as a phase transfer catalyst in the presence of ethanol has been developed to produce 4-chlorobutyraldehyde diethyl acetal with high purity (95% by GC). quickcompany.in

The use of solid acid catalysts, such as Amberlyst-15, has also been explored. In the conversion of 4-chloro-1-acetoxy-1-butene to its diethyl acetal, the reaction is carried out under reflux for 5 hours to ensure completion. google.com The following table summarizes the optimized conditions for the synthesis of 4-chlorobutyraldehyde diethyl acetal, which serve as a valuable reference for the synthesis of its iodo-analog.

Table 1: Optimized Reaction Conditions for the Synthesis of 4-Chlorobutyraldehyde Diethyl Acetal

| Parameter | Optimized Condition | Rationale |

|---|---|---|

| Reactants | 4-Chlorobutyraldehyde, Triethyl orthoformate, Ethanol | Formation of the diethyl acetal. |

| Catalyst | Tetrabutylammonium bromide (Phase Transfer Catalyst) | Facilitates the reaction between phases for higher efficiency. |

| Temperature | 30-32°C | Minimizes the formation of impurities. |

| Reactant Ratio | 1-2 moles of Triethyl orthoformate per mole of aldehyde | Ensures complete conversion of the aldehyde. |

| Reaction Time | 1-2 hours | Sufficient time for reaction completion under optimized conditions. |

| Purification | Distillation at 65-70°C (16 mm Hg) | Isolation of the pure product. |

Advanced Synthetic Strategies for Related 4-Haloacetals

Beyond the direct synthesis and optimization of this compound, advanced synthetic methodologies provide access to a broader range of related 4-haloacetals, including those with specific stereochemistry.

Preparation via Enol Esters of 4-Halobutyraldehydes

A versatile method for preparing 4-halobutyraldehyde acetals involves the use of enol esters as intermediates. google.com This strategy commences with the ring-opening of cyclopropanecarboxaldehyde (B31225). google.com The reaction of cyclopropanecarboxaldehyde with an acetyl halide, such as acetyl chloride, in the presence of a Lewis acid catalyst like zinc chloride, yields a mixture of (E) and (Z) isomers of a 4-halo-1-acetoxy-1-butene. google.com This intermediate can then be converted to the desired 4-halobutyraldehyde acetal.

Table 2: Yields of 4-Halobutyraldehyde Acetals Prepared via Enol Ester Intermediates

| Halogen (in Enol Ester) | Alcohol | Product | Yield (%) |

|---|---|---|---|

| Chloro | Methanol | 4-Chlorobutanal dimethyl acetal | 74 |

| Chloro | Ethanol | 4-Chlorobutanal diethyl acetal | 65 |

Stereoselective Synthesis of Analogues

The synthesis of stereochemically defined analogues of this compound is a significant area of research, driven by the demand for enantiomerically pure building blocks in the synthesis of complex molecules such as pharmaceuticals and natural products. Various strategies have been developed to control the stereochemistry during the formation of haloacetals and related structures.

One powerful approach is the use of chiral auxiliaries. For instance, lactate-derived α'-halo-α-silyloxy ketones can undergo highly diastereoselective aldol (B89426) reactions. nih.gov The resulting aldol products can be further transformed into a wide array of highly functionalized, enantiomerically enriched structures. nih.gov

Asymmetric catalysis is another cornerstone of stereoselective synthesis. The copper-catalyzed enantioselective and diastereoselective synthesis of 1,2-hydroxyboronates from alkyl 1,1-diboron reagents and aldehydes demonstrates the power of this approach. nih.gov The use of a chiral monodentate phosphoramidite (B1245037) ligand is key to achieving high levels of stereocontrol, yielding products with two contiguous stereogenic centers in excellent diastereomeric and enantiomeric ratios. nih.gov

Furthermore, diastereoselective cyclization reactions can be employed to construct complex cyclic structures containing a haloacetal moiety or its precursor. The NBS-mediated cyclization of N-alkoxy α,β-unsaturated silyl (B83357) imino ethers provides access to α-bromo N-alkoxy β-lactams with high diastereoselectivity. rsc.org These examples, while not directly producing this compound, illustrate the fundamental principles and strategies that can be adapted for the stereoselective synthesis of its chiral analogues. The choice of chiral catalyst, substrate, and reaction conditions are all critical factors in determining the stereochemical outcome of the reaction.

Nucleophilic Substitution Reactions Involving the Iodide Center

The iodide atom in this compound serves as a good leaving group, facilitating nucleophilic substitution reactions at the terminal carbon.

Nucleophilic substitution reactions are fundamental transformations for alkyl halides. The mechanism of these reactions can proceed through either a concerted bimolecular (SN2) or a stepwise unimolecular (SN1) pathway. organic-chemistry.org

For primary alkyl halides like this compound, the SN2 pathway is generally favored. saskoer.ca This is because the formation of a primary carbocation, which would be required for an SN1 mechanism, is energetically unfavorable. saskoer.ca The SN2 mechanism involves a backside attack by a nucleophile on the carbon atom bearing the iodide, leading to an inversion of stereochemistry if the carbon were chiral. organic-chemistry.org The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com

Conversely, the SN1 mechanism involves the formation of a carbocation intermediate. organic-chemistry.org Tertiary alkyl halides are more prone to undergo SN1 reactions due to the stability of the resulting tertiary carbocation. masterorganicchemistry.com While primary carbocations are generally unstable, the possibility of an SN1 pathway cannot be entirely dismissed, especially under conditions that might favor carbocation formation, though it is considered a minor pathway for primary halides. saskoer.ca

The nature of the solvent also plays a crucial role. Polar aprotic solvents tend to favor SN2 reactions, while polar protic solvents can stabilize the carbocation intermediate in SN1 reactions. organic-chemistry.org The strength of the nucleophile is another determining factor; strong nucleophiles favor the SN2 pathway. masterorganicchemistry.com

Regioselectivity: In the context of this compound, nucleophilic attack is highly regioselective, occurring almost exclusively at the carbon atom bonded to the iodine. This is because the iodide is a much better leaving group than the ethoxy groups of the acetal. Reactions that might involve the acetal group typically require acidic conditions to activate the ethoxy group as a leaving group. Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. youtube.commasterorganicchemistry.com

Stereoselectivity: Stereoselectivity is the preference for the formation of one stereoisomer over another. youtube.comyoutube.com In an SN2 reaction, if the substrate were chiral, the reaction would proceed with an inversion of configuration, making it stereospecific. youtube.comyoutube.com A stereospecific reaction is a type of stereoselective reaction where the stereochemistry of the reactant completely determines the stereochemistry of the product without any other option. khanacademy.org Since this compound is not chiral, the direct stereochemical consequences at the reaction center are not applicable. However, the principles of stereoselectivity become important when the nucleophile or other parts of the molecule possess stereocenters, influencing the diastereomeric outcome of the reaction.

Radical Reactions Initiated by the Carbon-Iodine Bond

The carbon-iodine bond in this compound is relatively weak and can undergo homolytic cleavage to generate a primary butyl radical. This radical intermediate can then participate in a variety of subsequent reactions.

The homolytic cleavage of the C–I bond in 4-iodobutane derivatives, including this compound, can be initiated by light (photolysis) or by radical initiators. thieme-connect.de The resulting 4,4-diethoxybutyl radical is a reactive intermediate that can undergo several transformations. One common fate of alkyl radicals is reaction with a hydrogen atom donor to form the corresponding alkane. They can also add to unsaturated systems like alkenes and alkynes or participate in coupling reactions. The dissociation of 2-iodobutane, a related compound, produces a 2-butyl radical. arxiv.org

Recent advancements in catalysis have shown that iron complexes can effectively catalyze the dicarbofunctionalization of alkenes using alkyl halides. nih.govrsc.orgrsc.org In these reactions, this compound can serve as a precursor for the 4,4-diethoxybutyl radical. nih.govrsc.org

The proposed mechanism involves the generation of an alkyl radical from the alkyl halide through a single electron transfer (SET) process mediated by an iron catalyst. rsc.org This radical then adds to an alkene, such as an enol silyl ether, to form a new radical intermediate. rsc.orgresearchgate.net This intermediate can then be trapped by a Grignard reagent, also coordinated to the iron center, to form two new carbon-carbon bonds in a single operation. rsc.orgresearchgate.netnih.gov These reactions are often highly regioselective. rsc.org

A study on iron-catalyzed multicomponent radical cross-coupling demonstrated that diethoxyalkyl groups, acting as protected aldehydes, are well-tolerated in these transformations. nih.gov Specifically, this compound can be coupled with enamides and aryl Grignard reagents in the presence of an iron catalyst and a bisphosphine ligand. nih.gov

Table 1: Iron-Catalyzed Dicarbofunctionalization of Enamides nih.gov

| Entry | Fluoroalkyl Halide | Aryl Grignard | Product | Yield (%) |

| 1 | 5j (diethoxyalkyl) | Phenylmagnesium bromide | 4j | 75 |

| 2 | 5j (diethoxyalkyl) | 4-Methoxyphenylmagnesium bromide | 4k | 72 |

| 3 | 5j (diethoxyalkyl) | 4-Trifluoromethylphenylmagnesium bromide | 4l | 68 |

Data sourced from a study on iron-catalyzed fluoroalkylarylation of enamides. nih.gov

The alkyl radicals generated from this compound can also participate in various cross-coupling reactions. nih.govrsc.org These reactions provide powerful methods for constructing complex molecules. Transition metal-catalyzed cross-coupling reactions typically involve oxidative addition, transmetalation, and reductive elimination. nih.gov However, reactions involving alkyl radicals often follow a different pathway.

For instance, in iron-catalyzed systems, it is proposed that an active iron(II) species generates the alkyl radical from the alkyl halide. nih.gov This radical can then engage in a cascade of reactions, including addition to a π-system and subsequent cross-coupling. nih.govnih.gov These methods have expanded the scope of cross-coupling chemistry to include a wider range of alkyl electrophiles. nih.gov

Transformations of the Acetal Functionality

The diethyl acetal group in this compound is primarily utilized as a protecting group for a butanal moiety. Its stability under neutral, basic, and many reductive conditions allows for selective reactions at the C-I bond. However, the acetal itself can be transformed, either through deprotection to unmask the aldehyde or, less commonly, through direct manipulation of the diethoxy groups.

The most common transformation of the acetal functionality is its hydrolysis under acidic conditions to reveal the latent aldehyde, yielding 4-iodobutanal. ontosight.ai This process is typically achieved using aqueous acid, which protonates one of the ethoxy oxygens, initiating its departure as ethanol and forming a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation first yields a hemiacetal, which then undergoes further acid-catalyzed elimination of the second ethanol molecule to give the final aldehyde. cymitquimica.com

The resulting 4-iodobutanal is a versatile intermediate. ontosight.aiCurrent time information in Bangalore, IN. Its aldehyde group can undergo standard carbonyl reactions, while the iodide remains available for substitution or metal-insertion reactions. Key subsequent transformations include:

Oxidation: 4-iodobutanal can be oxidized to 4-iodobutyric acid using common oxidizing agents.

Reduction: The aldehyde can be selectively reduced to an alcohol, affording 4-iodobutanol.

Iminium Ion Cyclization: A notable synthetic application involves the reaction of this compound's amine derivatives. For instance, N-(4,4-diethoxybutyl)imines, formed by condensation with primary anilines, undergo an acid-catalyzed tandem intramolecular cyclization and 1,3-aryl shift. This "Kazan reaction" produces 3-arylidene-1-pyrrolines in high yields. The reaction proceeds via protonation and elimination of ethanol to form an enol ether intermediate, which then cyclizes onto the iminium ion. conicet.gov.ar

| Entry | Aryl Group (Ar) | Catalyst | Solvent | Time (h) | Yield (%) | Ref |

| 1 | Phenyl | p-TsOH | o-xylene | 40 | 81 | conicet.gov.ar |

| 2 | 4-Methylphenyl | p-TsOH | o-xylene | 40 | 85 | conicet.gov.ar |

| 3 | 4-Methoxyphenyl | p-TsOH | o-xylene | 40 | 99 | conicet.gov.ar |

| 4 | 4-Chlorophenyl | p-TsOH | o-xylene | 40 | 72 | conicet.gov.ar |

| 5 | Phenyl | 2-Nitroresorcinol | o-xylene | 50 | 99 | conicet.gov.ar |

Direct manipulation of the diethoxy group without deprotection is not a common strategy, as acyclic acetals are generally stable functional groups resistant to many reagents, particularly bases and nucleophiles. ncsu.edu However, advanced methods developed for other acetal systems suggest potential pathways for chemo- and regioselective reactions.

One potential strategy is reductive ring opening, which has been studied extensively for cyclic acetals. The regioselectivity of these reactions can be controlled by the choice of borane (B79455) reducing agent and the presence of Lewis acids, which coordinate selectively to one of the acetal oxygens. For an acyclic acetal like this compound, such a reaction would cleave one of the C-O bonds to yield a mono-ethoxy ether.

Furthermore, studies on acyclic acetals have shown that remote functional groups can control diastereoselectivity in substitution reactions. A participating group within the molecule can form a cyclic dioxocarbenium ion intermediate, directing the approach of a nucleophile. While not specifically documented for this compound, it is conceivable that a derivative where the iodide is replaced by a participating group could undergo such a controlled substitution at the acetal carbon. These methods remain specialized and are not general routes for modifying the diethoxy group.

Electrocatalytic and Photoredox Mediated Transformations

Modern synthetic methods involving electrocatalysis and photoredox catalysis offer powerful ways to generate radical intermediates under mild conditions. Alkyl iodides are excellent substrates for these transformations due to their relatively low reduction potentials.

In this compound, the primary carbon-iodine bond is the most susceptible site to reduction. Both electrocatalytic and photoredox-mediated processes can initiate a single-electron transfer (SET) to the C-I σ* orbital, causing its fragmentation to release an iodide anion and the primary 4,4-diethoxybutyl radical.

The general mechanism under photoredox catalysis involves a photocatalyst (PC), such as a ruthenium or iridium complex, which is excited by visible light (PC*). The excited-state photocatalyst is a potent reductant and can transfer an electron to the alkyl iodide.

PC + hν → PC *

PC + R-I → PC⁺ + R• + I⁻*

The resulting 4,4-diethoxybutyl radical can then be utilized in a variety of synthetic applications, including:

Hydrodehalogenation: Abstraction of a hydrogen atom from a suitable donor (e.g., solvent or a dedicated H-donor) to yield 1,1-diethoxybutane.

Coupling Reactions: Dimerization or cross-coupling with other radical species.

Dicarbofunctionalization: Iron-catalyzed protocols have been shown to couple alkyl radicals (generated from alkyl halides) with enol silyl ethers and Grignard reagents in a one-pot reaction, demonstrating the ability to form multiple C-C bonds. This compound, with its protected aldehyde, is a suitable substrate for such complex, multicomponent reactions.

This compound can serve as a valuable mechanistic probe for studying electron transfer (ET) processes. The reduction of alkyl halides can proceed through either an inner-sphere mechanism (where the substrate coordinates to the reductant) or an outer-sphere mechanism (where the electron tunnels through space).

Studies on the reduction of simple alkyl iodides, such as 1-iodobutane and 2-iodobutane, with samarium(II) iodide (SmI₂) have shown that these reactions proceed via an outer-sphere ET mechanism. The rate of reduction is highly dependent on additives like hexamethylphosphoramide (B148902) (HMPA), which coordinate to the samarium ion and increase its reducing power.

The structure of this compound makes it an excellent tool for similar studies. The acetal group is electronically isolated from the C-I bond by the saturated alkyl chain, meaning it has a negligible inductive or resonance effect on the reduction potential of the iodide. Therefore, it can be used to investigate how remote, sterically demanding functional groups influence ET rates or the subsequent fate of the generated radical, without altering the primary electronic factors of the C-I bond itself. This allows for the deconvolution of steric, conformational, and electronic effects in radical-polar crossover reactions and other complex mechanistic pathways.

Advanced Spectroscopic and Computational Characterization for Structural and Mechanistic Elucidation

X-ray Crystallography of Derived Crystalline Intermediates or Products

X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. nih.govmdpi.com Although obtaining a single crystal of 1,1-diethoxy-4-iodobutane suitable for X-ray diffraction may be challenging due to its liquid nature at room temperature, its chemical reactivity allows for the formation of stable, crystalline derivatives. The structural elucidation of these derivatives provides invaluable, albeit indirect, information about the bond lengths, angles, and potential conformations of the parent molecule's backbone.

A common strategy to introduce a crystalline handle onto a molecule like this compound is through the formation of quaternary ammonium (B1175870) salts. The reaction of the terminal iodide with a tertiary amine, a process known as the Menschutkin reaction, typically yields a salt that is often a crystalline solid. scispace.comnih.govlibretexts.org

Hypothetical Crystallographic Data of a Derived Quaternary Ammonium Salt

To illustrate the type of data obtained from such an experiment, the following table presents hypothetical crystallographic parameters for a quaternary ammonium salt derived from this compound and a generic tertiary amine.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (°) | 98.76 |

| Volume (Å3) | 1356.7 |

| Z | 4 |

| Calculated Density (g/cm3) | 1.456 |

The analysis of the crystal structure of such a derivative would allow for the precise measurement of the C-C and C-I bond lengths and the C-C-C and C-C-I bond angles within the butyl chain. This information would be crucial for validating and refining computational models of this compound itself.

Gas-Phase Electron Diffraction for Conformational Analysis

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure and conformational composition of volatile compounds in the gas phase, free from intermolecular interactions present in the crystalline state. wikipedia.org While a dedicated GED study on this compound has not been reported, valuable insights can be drawn from the analysis of structurally similar molecules, particularly 1-iodobutane (B1219991).

A study combining gas-phase electron diffraction with ab initio molecular orbital calculations has been conducted on 1-iodobutane, providing a detailed picture of its conformational landscape. researchgate.net In the gas phase, 1-iodobutane exists as a mixture of different conformers arising from rotation around the C-C single bonds. The primary conformers are designated by the dihedral angles around the C1-C2 and C2-C3 bonds, with 'A' representing an anti conformation (approximately 180°) and 'G' representing a gauche conformation (approximately 60°).

The conformational composition of 1-iodobutane at 23°C was determined as follows:

| Conformer | Percentage (%) |

|---|---|

| AA (Anti-Anti) | 19 ± 17 |

| GA (Gauche-Anti) | 17 ± 31 |

Note: The study also considered other conformers, but their populations were not definitively determined.

Furthermore, the study provided key structural parameters for the GA (gauche-anti) conformer of 1-iodobutane:

| Parameter | Value |

|---|---|

| r(C1-C2) (Å) | 1.506(5) |

| r(C2-C3) (Å) | 1.518(5) |

| r(C3-C4) (Å) | 1.535(5) |

| r(C1-I) (Å) | 2.133(11) |

| ∠C1C2C3 (°) | 116.8(15) |

| ∠C2C3C4 (°) | 115.3(15) |

The numbers in parentheses represent the estimated uncertainties.

By analogy, it can be inferred that this compound would also exhibit a complex conformational equilibrium in the gas phase, primarily dictated by the rotations around the C-C bonds of the butyl chain. The presence of the bulky diethoxy group at the C1 position would likely influence the relative energies and populations of the different conformers compared to 1-iodobutane. However, the fundamental anti and gauche arrangements would still be the predominant conformational motifs. A dedicated gas-phase electron diffraction study of this compound would be necessary to precisely quantify its conformational composition and structural parameters.

Theoretical Chemistry and Computational Investigations of 1,1 Diethoxy 4 Iodobutane Reactivity

Density Functional Theory (DFT) Studies for Reaction Pathways and Transition States

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying reaction mechanisms in molecules of moderate size. For 1,1-diethoxy-4-iodobutane, DFT can be employed to map out the potential energy surfaces of its reactions, such as nucleophilic substitution at the carbon bearing the iodine atom.

A typical DFT study would involve calculating the energies of reactants, products, and, crucially, the transition states that connect them. By identifying the lowest energy pathway, the most likely reaction mechanism can be determined. For instance, in a substitution reaction with a nucleophile (Nu⁻), two primary pathways are possible: the concerted Sₙ2 mechanism and the stepwise Sₙ1 mechanism.

DFT calculations can elucidate the energetics of these pathways. By optimizing the geometries of all species involved and calculating their energies, an energy profile for the reaction can be constructed. The activation energy (ΔE‡), the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. A lower activation energy implies a faster reaction.

For this compound, which is a primary iodoalkane, the Sₙ2 pathway is generally expected to be favored. libretexts.orgstudymind.co.uk The reactivity of iodoalkanes is high because the carbon-iodine bond is the weakest among the carbon-halogen bonds. crunchchemistry.co.uksavemyexams.com DFT calculations could precisely quantify the activation barriers for both Sₙ1 and Sₙ2 pathways, confirming this expectation and providing detailed three-dimensional models of the transition state structures.

| Species | Method/Basis Set | Relative Energy (kcal/mol) |

| Reactants (C₆H₁₃IO₂ + OH⁻) | B3LYP/6-311+G(d,p) | 0.00 |

| Sₙ2 Transition State | B3LYP/6-311+G(d,p) | +18.5 |

| Sₙ1 Intermediate (Carbocation) | B3LYP/6-311+G(d,p) | +75.2 |

| Products (C₆H₁₄O₃ + I⁻) | B3LYP/6-311+G(d,p) | -25.0 |

Hypothetical DFT-calculated energy profile for the nucleophilic substitution of this compound with a hydroxide (B78521) ion.

Ab Initio Calculations for Electronic Structure and Bond Energetics

Ab initio methods are a class of quantum chemistry calculations that rely on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate descriptions of electronic structure and bond energies, albeit often at a higher computational cost than DFT.

A key application for this compound would be the precise calculation of its bond dissociation energies (BDEs). The C-I bond is particularly important for the molecule's reactivity. The BDE is the energy required to break a specific bond homolytically. libretexts.org Calculating the BDE involves computing the energy of the intact molecule and the energies of the two resulting radical fragments. stackexchange.com

Ab initio calculations can provide a quantitative measure of the C-I bond strength, which is expected to be relatively low, contributing to the compound's reactivity. savemyexams.com Furthermore, these methods can be used to analyze the charge distribution and molecular orbitals, revealing how the electron density is arranged and identifying the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energies and shapes of these frontier orbitals are critical for understanding how the molecule will interact with other reagents.

| Bond | Calculation Level | Bond Dissociation Energy (kcal/mol) |

| C-I | MP2/aug-cc-pVTZ | 54.1 |

| C-O (acetal) | MP2/aug-cc-pVTZ | 92.5 |

| C-C | MP2/aug-cc-pVTZ | 88.3 |

| C-H | MP2/aug-cc-pVTZ | 101.2 |

Hypothetical ab initio calculated bond dissociation energies for selected bonds in this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum mechanical methods are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the investigation of conformational changes and the explicit effects of the surrounding environment, such as a solvent.

For this compound, MD simulations can reveal its preferred shapes or conformations. The butane (B89635) backbone and the diethoxy group can rotate around single bonds, leading to a complex conformational landscape. MD simulations can identify the most stable conformers and the energy barriers between them, which can influence the molecule's accessibility for reaction.

Perhaps most importantly, MD simulations can provide a detailed picture of solvent effects. osti.govpitt.edu Reactions are rarely carried out in the gas phase; the presence of solvent molecules can significantly alter reaction rates and mechanisms through stabilization of reactants, products, or transition states. By simulating this compound in a box of explicit solvent molecules (e.g., water, ethanol), one can observe how the solvent organizes around the solute and how this "solvation shell" influences its behavior and reactivity.

| Solvent | Dominant Conformer (Dihedral Angle C-C-C-I) | Average Solvation Shell Radius (Å) |

| Gas Phase | Anti (~180°) | N/A |

| Water | Gauche (~65°) | 3.5 |

| Hexane | Anti (~180°) | 4.8 |

Hypothetical results from MD simulations showing the influence of solvent on the preferred conformation and solvation of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Synthesis

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. While a single QSAR model cannot be built for one molecule, this compound could be included in a larger dataset of related haloalkanes to develop a predictive model for a specific reaction.

For instance, a QSAR model could be developed to predict the rate of a nucleophilic substitution reaction for a series of 4-substituted-1,1-diethoxybutanes (where the substituent could be F, Cl, Br, I, etc.). The model would use calculated molecular descriptors as independent variables. These descriptors are numerical representations of molecular properties, such as:

Electronic descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric descriptors: Molecular volume, surface area, specific conformational indices.

Topological descriptors: Indices that describe the connectivity of atoms in the molecule.

By finding a mathematical relationship between these descriptors and the experimentally measured reaction rates, a predictive QSAR model can be built. Such a model could then be used to estimate the reactivity of new, unsynthesized compounds, thereby guiding synthetic efforts toward molecules with desired properties. nih.gov

| Compound | Rate Constant (log k) | C-X Bond Length (Å) | LUMO Energy (eV) |

| 1,1-Diethoxy-4-fluorobutane | -5.2 | 1.41 | +1.2 |

| 1,1-Diethoxy-4-chlorobutane | -3.8 | 1.80 | -0.5 |

| 1,1-Diethoxy-4-bromobutane | -2.5 | 1.97 | -0.9 |

| This compound | -1.9 | 2.18 | -1.3 |

Hypothetical data for a QSAR study on the reactivity of 4-halo-1,1-diethoxybutanes.

Future Prospects and Emerging Research Directions

Development of Novel Stereoselective Synthetic Methodologies

The development of synthetic methods that control the three-dimensional arrangement of atoms is a cornerstone of modern chemistry. While 1,1-Diethoxy-4-iodobutane itself is achiral, its butane (B89635) backbone presents opportunities for the introduction of chirality. Future research is likely to focus on the development of novel stereoselective methodologies where this compound can serve as a key building block.

One promising avenue is the use of chiral catalysts to mediate reactions at or adjacent to the iodo-substituted carbon. For instance, the development of chiral iodine(III) reagents could facilitate enantioselective transformations. cardiff.ac.ukscispace.com The synthesis of novel C-N axially chiral iodoarenes has demonstrated the potential of such reagents in achieving high stereochemical control in the α-oxytosylation of ketones. nih.gov Similar principles could be applied to develop catalysts that enable the stereoselective functionalization of the butane chain of this compound.

Another area of exploration involves the stereoselective synthesis of derivatives of this compound. This could involve the asymmetric reduction of a ketone precursor to introduce a chiral center, followed by iodination. The development of chiral halogen-bond donors containing a sp³-hybridized carbon-iodine moiety is a testament to the growing interest in creating complex three-dimensional environments around iodine, which is crucial for stereoselective catalysis. mdpi.com

Table 1: Hypothetical Stereoselective Reactions Involving this compound Derivatives

| Reaction Type | Chiral Catalyst/Reagent | Potential Product | Enantiomeric Excess (e.e.) |

| Asymmetric α-functionalization | Chiral Phase-Transfer Catalyst | 2-substituted-1,1-diethoxy-4-iodobutane | >90% |

| Enantioselective Cross-Coupling | Chiral Palladium Complex | 4-aryl-1,1-diethoxybutane | >95% |

| Desymmetrization of a Prochiral Derivative | Chiral Lewis Acid | Chiral cyclic ether | >98% |

Exploration of Bio-orthogonal Reactions with this compound

Bio-orthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.orgnih.gov This field has revolutionized the study of biomolecules in their natural environment. researchgate.net The iodo- group in this compound makes it a potential candidate for bio-orthogonal applications, following suitable derivatization.

The carbon-iodine bond can be a precursor to other functional groups that are known to participate in bio-orthogonal reactions. For example, it could be converted to an azide or a terminal alkyne to participate in the well-established "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov

Furthermore, the development of novel bio-orthogonal reactions that directly utilize the reactivity of the iodoalkane functionality is an exciting prospect. This could involve reactions with specific nucleophiles that are absent in biological systems. The goal would be to develop a reaction that is highly selective and proceeds under physiological conditions. Dissociative bio-orthogonal reactions, where a molecule is released upon reaction, are also an area of growing interest and could be explored with derivatives of this compound. nih.gov

Table 2: Potential Bio-orthogonal Ligation Strategies for this compound Derivatives

| Bio-orthogonal Reaction | Functional Group on Derivative | Reaction Partner | Key Features |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide | Cyclooctyne | Copper-free, fast kinetics |

| Inverse-Electron-Demand Diels-Alder Reaction | Tetrazine | Strained alkene/alkyne | Exceptionally fast kinetics |

| Staudinger Ligation | Azide | Phosphine | Forms a stable amide bond |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where chemical reactions are run in a continuously flowing stream rather than in a batch, offers numerous advantages including improved safety, better heat and mass transfer, and the potential for automation. nih.govthieme-connect.de The integration of this compound into flow chemistry platforms could streamline its synthesis and derivatization.

The synthesis of this compound itself could be adapted to a flow process, allowing for safer handling of reagents and better control over reaction parameters. For example, a continuous flow process for the synthesis of related compounds like 1,1-diethoxy-2-bromoethane has been described, highlighting the feasibility of such an approach. google.com

Furthermore, automated synthesis platforms can utilize flow chemistry to rapidly generate libraries of compounds derived from this compound for screening purposes. rsc.orgdntb.gov.ua This could accelerate the discovery of new molecules with interesting biological or material properties. The combination of flow chemistry with real-time reaction monitoring and machine learning algorithms can enable the rapid optimization of reaction conditions. rsc.org

Sustainable Synthesis and Green Chemistry Principles for this compound Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The future production of this compound should be guided by these principles.

Research in this area would focus on developing synthetic routes that utilize renewable starting materials, employ catalytic rather than stoichiometric reagents, and minimize waste generation. For instance, exploring the use of bio-based solvents could significantly improve the environmental footprint of the synthesis. rsc.orgresearchgate.net

Another key aspect is atom economy, which measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. Designing synthetic pathways with high atom economy will be a crucial goal. Additionally, exploring the use of safer and more environmentally benign iodinating agents will be an important research direction.

Table 3: Green Chemistry Metrics for a Hypothetical Sustainable Synthesis of this compound

| Green Chemistry Metric | Target Value | Potential Improvement Strategy |

| Atom Economy | >80% | Catalytic C-H activation and iodination |

| E-Factor (Environmental Factor) | <5 | Use of recyclable catalysts and solvents |

| Process Mass Intensity (PMI) | <20 | Optimization of reaction conditions to improve yield and reduce solvent usage |

| Use of Renewable Feedstocks | High | Deriving the butane backbone from biomass |

Unexplored Applications in Functional Materials and Supramolecular Chemistry

The unique structure of this compound suggests its potential as a building block for the synthesis of novel functional materials and in the field of supramolecular chemistry.

The presence of the diethoxy acetal (B89532) group can be a precursor to an aldehyde functionality, which can be used in the synthesis of polymers and other materials. For example, it could be incorporated into polymer backbones to create materials with tunable properties. The iodo- group can also be used as a handle for further functionalization, allowing for the attachment of other molecular units with specific optical, electronic, or self-assembly properties.

In supramolecular chemistry, which focuses on the non-covalent interactions between molecules, the iodo- group of this compound could participate in halogen bonding. Halogen bonding is a non-covalent interaction that is increasingly being used to control the assembly of molecules into well-defined architectures. This could enable the construction of liquid crystals, gels, or porous materials with interesting properties.

Table 4: Potential Applications of this compound Derivatives in Materials Science

| Application Area | Material Type | Key Feature of Derivative |

| Polymer Chemistry | Functionalized Polymers | Aldehyde group for polymerization, iodo- group for post-polymerization modification |

| Supramolecular Chemistry | Self-Assembled Monolayers | Halogen bonding from the iodo- group to direct assembly on surfaces |

| Organic Electronics | Organic Semiconductors | Incorporation into conjugated systems via cross-coupling reactions |

Q & A

How can the PICO framework refine research questions about this compound’s applications in organic synthesis?

- Methodological Answer : Define:

- Population : Reaction systems (e.g., cross-coupling).

- Intervention : Use of this compound as an alkylating agent.

- Comparison : Alternative iodinated reagents (e.g., 1-iodobutane).

- Outcome : Yield, selectivity, and byproduct profile.

This structure ensures clarity and comparability in experimental design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。